molecular formula C12H11NO B11908364 6,7-Dimethylquinoline-2-carbaldehyde

6,7-Dimethylquinoline-2-carbaldehyde

Cat. No.: B11908364
M. Wt: 185.22 g/mol
InChI Key: BCTADYFWWHNBIH-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoline-2-carbaldehyde is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It is a derivative of quinoline, characterized by the presence of two methyl groups at positions 6 and 7 and an aldehyde group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylquinoline-2-carbaldehyde typically involves the reaction of 6,7-dimethylquinoline with an appropriate aldehyde precursor under controlled conditions. One common method includes the Vilsmeier-Haack reaction, where 6,7-dimethylquinoline reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: 6,7-Dimethylquinoline-2-carboxylic acid.

    Reduction: 6,7-Dimethylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

6,7-Dimethylquinoline-2-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethylquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the quinoline ring structure may interact with DNA or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    Quinoline-2-carbaldehyde: Lacks the methyl groups at positions 6 and 7, resulting in different chemical and biological properties.

    6-Methylquinoline-2-carbaldehyde: Contains only one methyl group at position 6, leading to variations in reactivity and applications.

    7-Methylquinoline-2-carbaldehyde: Contains only one methyl group at position 7, also resulting in different properties compared to 6,7-Dimethylquinoline-2-carbaldehyde.

Uniqueness: this compound is unique due to the presence of two methyl groups at positions 6 and 7, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

6,7-dimethylquinoline-2-carbaldehyde

InChI

InChI=1S/C12H11NO/c1-8-5-10-3-4-11(7-14)13-12(10)6-9(8)2/h3-7H,1-2H3

InChI Key

BCTADYFWWHNBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C=C2)C=O

Origin of Product

United States

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